molecular formula C24H30FN3O4S B2574835 N1-(2,6-dimethylphenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898407-28-8

N1-(2,6-dimethylphenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2574835
CAS RN: 898407-28-8
M. Wt: 475.58
InChI Key: RHKXEQWBPFDSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,6-dimethylphenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O4S and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality N1-(2,6-dimethylphenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,6-dimethylphenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Flubendiamide and Insecticidal Activity

Flubendiamide is a novel class of insecticide with a unique chemical structure and strong insecticidal activity, especially against lepidopterous pests. Its mode of action is distinct from commercial insecticides, and it is safe for non-target organisms, making it a suitable agent for controlling lepidopterous insects within integrated pest management programs (Tohnishi et al., 2005).

Synthesis and Biological Activities

The synthesis of 4-piperidinylthioether and sulfone derivatives of 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]-N-2-(4-fluorophenylethyl) piperidine (MDL 100907) aimed to find new 5-HT2A selective ligands. These compounds demonstrated high selectivity for the 5-HT2A receptor, indicating their potential for further study in related applications (Wang et al., 2001).

Hypoglycemic Benzoic Acid Derivatives

Research on hypoglycemic benzoic acid derivatives, including the study of structure-activity relationships, has led to the development of repaglinide, a therapeutic agent for type 2 diabetic patients. This highlights the importance of chemical synthesis in developing new therapeutic agents (Grell et al., 1998).

1,4-Dihydropyridine Derivatives

The synthesis of 1,4-dihydropyridine derivatives showcases the role of fluorine in weak interactions affecting crystal packing. This research contributes to the understanding of molecular self-assembly and non-covalent interactions (Shashi et al., 2020).

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-16-7-6-8-17(2)22(16)27-24(30)23(29)26-13-12-20-9-4-5-14-28(20)33(31,32)21-11-10-19(25)15-18(21)3/h6-8,10-11,15,20H,4-5,9,12-14H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKXEQWBPFDSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,6-dimethylphenyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.